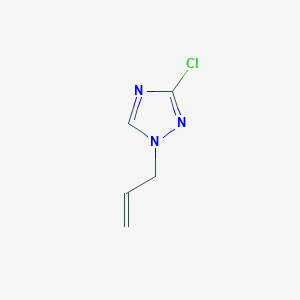

1-allyl-3-chloro-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Allyl-3-chloro-1H-1,2,4-triazole is a chemical compound with the molecular formula C5H6ClN3 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, including 1-allyl-3-chloro-1H-1,2,4-triazole, can be achieved through various methods. One common method involves the reaction of hydrazines and formamide under microwave irradiation . Another approach involves a multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols . Copper-catalyzed reactions under an atmosphere of air have also been used to produce 1,2,4-triazole derivatives .Molecular Structure Analysis

The molecular structure of 1-allyl-3-chloro-1H-1,2,4-triazole consists of a five-membered 1,2,4-triazole ring substituted with an allyl group and a chlorine atom . The exact mass of the molecule is 143.025024 .Chemical Reactions Analysis

1,2,4-Triazoles, including 1-allyl-3-chloro-1H-1,2,4-triazole, can undergo both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms .Physical And Chemical Properties Analysis

1-Allyl-3-chloro-1H-1,2,4-triazole has a molecular weight of 143.574 and a density of 1.3±0.1 g/cm3 . It has a boiling point of 255.7±33.0 °C at 760 mmHg . The flash point is 108.4±25.4 °C .Applications De Recherche Scientifique

Synthesis and Antibacterial Activities

1,2,4-Triazole derivatives, including those related to 1-allyl-3-chloro-1H-1,2,4-triazole, have been synthesized and explored for their antibacterial and antifungal activities. These compounds have shown effectiveness against various strains of bacteria and fungi, highlighting their potential as leads for developing new antimicrobial agents (Colanceska-Ragenovic et al., 2001).

Crystal Structure Insights

The crystal structure of derivatives closely related to 1-allyl-3-chloro-1H-1,2,4-triazole has been determined, providing insights into the molecular configurations and potential interactions in solid-state forms. These studies are crucial for understanding the physical properties and reactivity of such compounds (Chicha et al., 2014).

Catalytic Applications

Pd-catalyzed reactions involving 1,2,4-triazoles, including allylic substitutions, have been developed, offering efficient methods for the synthesis of N1-allylated 1,2,4-triazoles. These methodologies enable the preparation of structurally diverse triazole derivatives with potential applications in medicinal chemistry and material science (Khan et al., 2022).

Anti-ulcer Activity

Derivatives of 1,2,4-triazole have been synthesized and evaluated for their potential anti-ulcer activity. This research indicates that such compounds could offer new therapeutic options for treating ulcers, particularly those induced by non-steroidal anti-inflammatory drugs (Georgiyants et al., 2014).

Patent Review on Triazole Derivatives

A comprehensive review of patents related to 1,2,4-triazole derivatives between 2008 and 2011 demonstrates the ongoing interest and potential of these compounds in drug development. The review highlights the versatility of triazole derivatives in addressing a wide range of therapeutic targets (Ferreira et al., 2013).

Mécanisme D'action

Target of Action

Triazole derivatives are known to interact with a variety of biological targets . For instance, some 1,2,4-triazole derivatives have been synthesized as cyclin-dependent kinase (CDK) inhibitors, showing potent and selective CDK1 and CDK2 inhibitory activities .

Mode of Action

Triazoles are known for their ability to form hydrogen bonds and bipolar interactions, which allows them to interact with biomolecular targets . In the case of CDK inhibitors, these compounds inhibit cellular proliferation in various human tumor cells .

Biochemical Pathways

The inhibition of cdks can affect cell cycle progression and proliferation, leading to potential antitumor effects .

Pharmacokinetics

The compound has a molecular weight of 143574, a density of 13±01 g/cm3, and a boiling point of 2557±330 °C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

As a potential cdk inhibitor, it may inhibit cellular proliferation in various human tumor cells .

Orientations Futures

The future of 1,2,4-triazole research, including 1-allyl-3-chloro-1H-1,2,4-triazole, is promising. Given the broad range of biological activities exhibited by triazole derivatives, they are likely to continue to be a focus of medicinal chemistry research . Additionally, the development of new synthetic methods will further expand the possibilities for creating diverse novel bioactive molecules .

Propriétés

IUPAC Name |

3-chloro-1-prop-2-enyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-2-3-9-4-7-5(6)8-9/h2,4H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYQRJHMWQHYBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245623 |

Source

|

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1785763-47-4 |

Source

|

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785763-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride](/img/structure/B1379425.png)